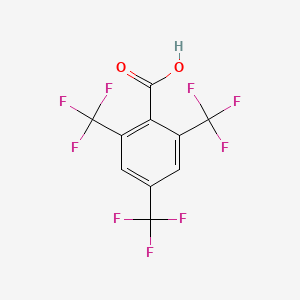

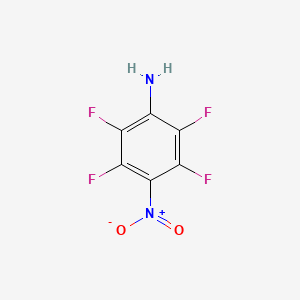

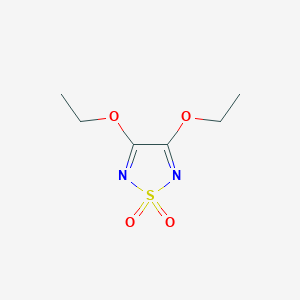

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Descripción general

Descripción

The compound 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms. Thiadiazole derivatives have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of reagents such as thiosemicarbazide and phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . For instance, 1,3,4-thiadiazole derivatives can be synthesized from carboxylic acid groups with thiosemicarbazide in the presence of these reagents. The structures of the synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.

Molecular Structure Analysis

Crystallographic studies, such as single-crystal X-ray diffraction, are used to determine the molecular structure of thiadiazole derivatives . Molecular orbital calculations, including ab initio methods, provide insights into the electronic structure, conformation, and reactivity of these compounds. Charge sensitivity analysis and density functional theory concepts are applied to obtain various sensitivity coefficients, which help predict the preferred sites of chemical reaction .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit diverse chemical reactivity. For example, the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole 1-oxide leads to the production of 2,4,6-triphenyl-1,3,5-triazine, which is a different behavior compared to other oxidation states of the heterocyclic sulfur atom . The reactivity of these compounds can be estimated using Fukui functions, which help compare reactive sites and rationalize their electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. Electrochemical methods are used to study the properties of these compounds, such as the equilibrium between different forms and the stabilization of dianions by metal cations . The voltammetric properties of newly synthesized thiadiazole derivatives are also of interest, as they can provide information on the stability and reactivity of these compounds in various solvent mixtures .

Aplicaciones Científicas De Investigación

1. Antimicrobial Agents

- Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .

- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .

2. Antinociceptive Agents

- Application : New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system .

- Method : The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively .

- Results : Compounds 3b, 3c, 3d, 3e, 3g, and 3h increased the reaction times of mice in both the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds .

3. Organic Conducting Materials

- Application : 1,2,5-thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials .

- Method : The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides followed by the discussion of their electrochemistry and reactivity .

- Results : The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed, including simple alkali metal salts and d-block coordination compounds .

4. Antifungal Agents

- Application : 1,2,3-thiadiazole hybrid structures and 1,3,4-thiadiazoles have shown antifungal properties .

- Method : The compounds were synthesized and their antifungal properties were evaluated .

- Results : The 1,2,3-thiadiazole hybrid structures showed significant antifungal activity .

5. Organic Conducting Materials

- Application : 1,2,5-thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials .

- Method : The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides followed by the discussion of their electrochemistry and reactivity .

- Results : The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands are discussed, including simple alkali metal salts and d-block coordination compounds .

6. Antiviral Agents

Direcciones Futuras

The future research directions involving “3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide” and similar compounds include the development of novel, more effective anticancer therapeutics . There is also a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature . The effectiveness of the thiadiazole nucleus was established by the drugs currently used for the treatment of various infections .

Propiedades

IUPAC Name |

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMXSPCYRSRMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NS(=O)(=O)N=C1OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459067 | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide | |

CAS RN |

55904-84-2 | |

| Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)